

# No Biological Mechanism of Action Found for RC363

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RC363

Cat. No.: B3025820

[Get Quote](#)

An extensive review of publicly available scientific and technical information reveals that **RC363** is an electrical terminal component and not a therapeutic agent. Therefore, there is no biological mechanism of action, signaling pathway, or clinical data associated with this designation. The product, a nylon-insulated ring terminal, is manufactured by Thomas & Betts, a member of the ABB Group, and is used for electrical wiring applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Searches for "**RC363**" in scientific and medical databases did not yield any results related to a drug or biologic. It is possible that the query may be a misnomer for other investigational drugs with similar alphanumeric identifiers. For instance, unrelated compounds such as ION363 (Ulefnersen), an antisense oligonucleotide for FUS-ALS, and IBI363, a PD-1/IL-2 $\alpha$  bispecific antibody fusion protein for advanced solid tumors, are currently under clinical investigation.[\[6\]](#)[\[7\]](#)[\[8\]](#) However, these are distinct entities and bear no relation to **RC363**.

Given that **RC363** is an industrial component, the core requirements of the original request—a technical guide on its mechanism of action, quantitative data tables, and diagrams of signaling pathways—cannot be fulfilled. There are no associated biological experiments, clinical trials, or data to report.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RC363 | Electrical terminals | Sta-Kon | Connectivity & Grounding | Electrical Distribution | Ecatalog | Ecatalog [empower.abb.com]
- 2. Access to this page has been denied. [mouser.com]
- 3. anixter.com [anixter.com]
- 4. galco.com [galco.com]
- 5. onlinecomponents.com [onlinecomponents.com]
- 6. youtube.com [youtube.com]
- 7. Innovent Presents Phase 1 Clinical Data of First-in-class PD-1/IL-2 $\alpha$  Bispecific Antibody Fusion Protein (IBI363) in Melanoma, Colorectal Cancer and other Solid Tumors at the 2024 ASCO Annual Meeting [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Biological Mechanism of Action Found for RC363]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025820#rc363-mechanism-of-action\]](https://www.benchchem.com/product/b3025820#rc363-mechanism-of-action)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)